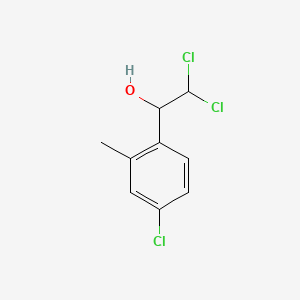![molecular formula C10H20N2O B14021097 (R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)
(R)-[1,4'-Bipiperidin]-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-[1,4’-Bipiperidin]-3-OL is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two piperidine rings connected through a single carbon atom, with a hydroxyl group attached to one of the piperidine rings. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s biological activity and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-[1,4’-Bipiperidin]-3-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Formation of the Bipiperidine Core: The two piperidine rings are connected through a carbon-carbon bond formation reaction, such as a reductive amination or a coupling reaction.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents like m-chloroperbenzoic acid (m-CPBA) or other oxidizing agents.
Chiral Resolution: The ®-enantiomer is separated from the racemic mixture using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
In an industrial setting, the production of ®-[1,4’-Bipiperidin]-3-OL may involve:
Large-Scale Synthesis: Utilizing scalable reactions such as catalytic hydrogenation or enzymatic resolution to achieve high yields and purity.
Optimization of Reaction Conditions: Fine-tuning parameters like temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Purification: Employing techniques like crystallization, distillation, and chromatography to obtain the desired enantiomer in high purity.
化学反応の分析
Types of Reactions
®-[1,4’-Bipiperidin]-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, PBr3
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, deoxygenated compounds
Substitution: Halides, ethers
科学的研究の応用
®-[1,4’-Bipiperidin]-3-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: Studied for its potential as a modulator of biological pathways, particularly those involving neurotransmitters.
Medicine: Investigated for its therapeutic potential in treating neurological disorders, given its structural similarity to known bioactive compounds.
Industry: Employed in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-[1,4’-Bipiperidin]-3-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s hydroxyl group and piperidine rings allow it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to changes in cellular signaling pathways, influencing various physiological processes.
類似化合物との比較
Similar Compounds
(S)-[1,4’-Bipiperidin]-3-OL: The enantiomer of ®-[1,4’-Bipiperidin]-3-OL, with different spatial arrangement and potentially different biological activity.
1,4’-Bipiperidine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological properties.
3-Hydroxy-1,4’-bipiperidine: Similar structure but with the hydroxyl group in a different position, affecting its reactivity and interactions.
Uniqueness
®-[1,4’-Bipiperidin]-3-OL is unique due to its specific ®-configuration, which can lead to distinct interactions with biological targets compared to its (S)-enantiomer or other bipiperidine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC名 |
(3R)-1-piperidin-4-ylpiperidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9/h9-11,13H,1-8H2/t10-/m1/s1 |
InChIキー |
NNQUIJQEUBAMTA-SNVBAGLBSA-N |
異性体SMILES |
C1C[C@H](CN(C1)C2CCNCC2)O |
正規SMILES |
C1CC(CN(C1)C2CCNCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-N',N'-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine](/img/structure/B14021018.png)

![5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14021025.png)
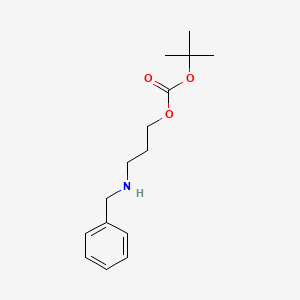

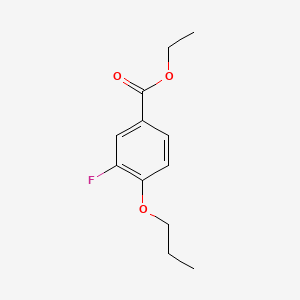
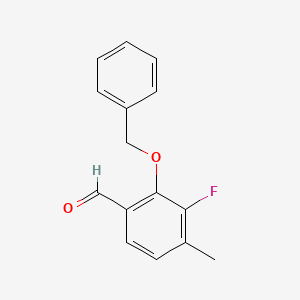

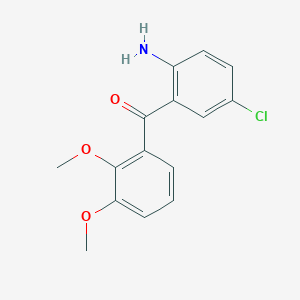
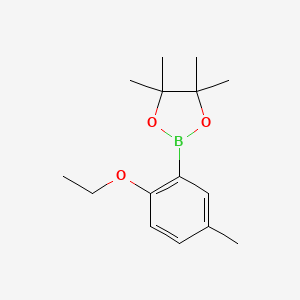

![Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
![(4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14021092.png)
